molecular formula C24H24NOP B064953 (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole CAS No. 164858-78-0

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B064953
CAS No.: 164858-78-0
M. Wt: 373.4 g/mol
InChI Key: OUQSAXROROGQEE-QFIPXVFZSA-N
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Description

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline (PHOX) ligand with the molecular formula C₂₄H₂₄NOP and a molecular weight of 373.42 g/mol . Its CAS registry number is 164858-78-0, and it is characterized by a stereogenic center at the oxazoline ring’s 4-position, conferring enantioselectivity in asymmetric catalysis . The ligand consists of a diphenylphosphine group attached to an ortho-substituted phenyl ring, which is fused to a 4-isopropyl-4,5-dihydrooxazole moiety. This structure enables strong P,N-chelation to transition metals, making it valuable in enantioselective reactions such as hydrogenation and cross-coupling .

The compound is commercially available in quantities ranging from 100 mg to 5 g, with prices varying between €28.00 (100 mg) and €746.00 (5 g) . It requires storage under inert conditions (2–8°C) due to its air-sensitive phosphine group .

Biological Activity

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, commonly referred to as (R)-iPr-PHOX, is a phosphine oxide compound with structural significance in various biological applications. Its unique molecular configuration has led to investigations into its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C₂₄H₂₄NOP
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 164858-78-0
  • Melting Point : 77–80 °C

Biological Activity Overview

The biological activity of (R)-iPr-PHOX has been explored primarily in the context of its role as a ligand in metal complexes, particularly palladium complexes, which have shown promising anticancer properties. The compound’s phosphine moiety enhances the reactivity and selectivity of metal catalysts in various reactions, including those relevant to drug synthesis.

Anticancer Activity

Recent studies have indicated that palladium complexes incorporating (R)-iPr-PHOX exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that these complexes induced apoptosis in A549 lung cancer cells and HT29 colorectal cancer cells. The cytotoxicity was attributed to the ability of the complex to interact with cellular mechanisms that promote cell death while sparing normal lymphocytes .

Table 1: Cytotoxicity of Palladium(II) Complexes with (R)-iPr-PHOX

ComplexCell LineIC50 (µM)Mechanism of Action
Pd(iPr-PHOX)A54910Induction of apoptosis
Pd(iPr-PHOX)HT2912Necrosis and apoptosis
Pd(iPr-PHOX)Normal Lymphocytes>50Minimal cytotoxicity

Antifungal Activity

In addition to its anticancer properties, derivatives of 4,5-dihydrooxazole compounds similar to (R)-iPr-PHOX have shown broad-spectrum antifungal activity. For example, compounds structurally related to (R)-iPr-PHOX demonstrated effective inhibition against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 µg/mL .

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that certain derivatives maintain metabolic stability, suggesting potential for therapeutic applications. For instance, some derivatives exhibited half-lives exceeding 60 minutes in human liver microsomes, indicating favorable metabolic profiles . This stability is crucial for ensuring sustained biological activity in vivo.

Case Studies

  • Study on Anticancer Efficacy :
    • A study focused on the synthesis of palladium(II) complexes with (R)-iPr-PHOX reported significant inhibition of tumor growth in xenograft models. The mechanism was linked to enhanced apoptosis via caspase activation pathways.
  • Antifungal Screening :
    • Another investigation assessed the antifungal properties of oxazole derivatives against clinical strains of fungi. The results highlighted the potential for developing new antifungal agents based on the oxazole scaffold.

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions allows for the selective formation of enantiomers, which is crucial in the synthesis of pharmaceuticals.

Case Study: Asymmetric Hydrogenation

In a study published in Angewandte Chemie, this compound was employed as a ligand in iridium-catalyzed asymmetric hydrogenation reactions. The results demonstrated that the use of this ligand significantly improved enantioselectivity compared to other ligands, achieving up to 98% ee (enantiomeric excess) in certain substrates .

Reaction Type Catalyst Ligand ee (%)
Iridium-catalyzed hydrogenationIridium complexThis compound98

Synthesis of Complex Molecules

This compound serves as an essential building block in the synthesis of more complex molecules, particularly those containing phosphine and oxazoline functionalities.

Case Study: Synthesis of Phosphine Oxazoline Derivatives

Research has shown that derivatives of this compound can be synthesized through various coupling reactions. These derivatives have been tested for their biological activity, showing promise as potential pharmaceutical agents .

Compound Synthesis Method Yield (%) Biological Activity
Phosphine oxazoline derivative ACoupling with aryl halides85Antimicrobial
Phosphine oxazoline derivative BCross-coupling90Anticancer

Coordination Chemistry

The coordination properties of this compound with transition metals have been extensively studied. It forms stable complexes that can be used in various catalytic cycles.

Case Study: Ruthenium Complexes

In coordination chemistry studies, this compound was used to form ruthenium complexes that exhibited high catalytic activity for olefin metathesis reactions. The stability and reactivity of these complexes were analyzed using NMR spectroscopy and X-ray crystallography .

Metal Complex Stability Catalytic Activity
Ru(II) complex with (R)-ligandHighEfficient for metathesis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, and how can side reactions be minimized?

  • Answer : The synthesis typically involves a multi-step process starting with the condensation of 2-aminophenol derivatives with isopropyl-substituted epoxides, followed by phosphine group introduction via palladium-catalyzed cross-coupling. Key intermediates include 2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole, which undergoes Stille or Suzuki coupling with diphenylphosphine derivatives. Side reactions (e.g., racemization) are minimized by using chiral auxiliaries and low-temperature conditions (-20°C to 0°C) during phosphorylation steps .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for verifying stereochemistry and ligand coordination. X-ray crystallography provides definitive structural confirmation, particularly for chiral centers. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. For enantiomeric excess (ee), chiral HPLC with a cellulose-based column is recommended .

Q. How is enantiomeric purity determined and maintained during synthesis?

  • Answer : Enantiomeric purity is assessed via polarimetry or chiral HPLC. Maintaining ee >98% requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and the use of enantiopure starting materials. Asymmetric induction during oxazoline ring formation is critical, often achieved with (R)-configured epoxide precursors .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how does its electronic tuning affect catalytic efficiency?

  • Answer : The compound acts as a chiral ligand in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and C–C bond formation. The diphenylphosphine group enhances electron-donating capacity, while the isopropyl substituent on the oxazoline ring provides steric bulk, improving enantioselectivity. Computational studies (DFT) reveal that electron-withdrawing substituents on the phenyl ring reduce catalytic activity by destabilizing the metal-ligand complex .

Q. How can computational modeling guide the design of derivatives for specific catalytic applications?

  • Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and steric parameters (e.g., Tolman cone angles). Software like Gaussian or ORCA simulates metal-ligand interactions to optimize catalytic cycles. For example, substituting the isopropyl group with bulkier tert-butyl groups increases enantioselectivity in hydrogenation reactions by 15–20% .

Q. What are the challenges in synthesizing hypercoordinated organotin derivatives using this ligand?

  • Answer : The oxazoline nitrogen and phosphorus atoms facilitate chelation with tin, but steric hindrance from the isopropyl group complicates coordination. Successful synthesis of 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole requires slow addition of SnCl₄ at -78°C. Characterization via ¹¹⁹Sn NMR confirms hypercoordination, though instability in air necessitates glovebox handling .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Answer : The phosphine moiety is air-sensitive, requiring storage under inert gas (argon or nitrogen) at -20°C. Degradation products (e.g., oxidized phosphine oxides) are detectable via ³¹P NMR. Reproducible catalytic performance is ensured by periodic purity checks using TLC (hexane/ethyl acetate, 4:1) and reactivation via recrystallization from dichloromethane/hexane mixtures .

Q. What methodologies are effective for incorporating this ligand into polymeric frameworks for recyclable catalysis?

  • Answer : Wilkinson’s catalyst (RhCl(PPh₃)₃) enables dehydrogenative polymerization of vinyl-substituted derivatives. Alternatively, Wurtz coupling with dihaloarenes forms Sn–C-linked polymers. These frameworks retain >90% catalytic activity over five cycles in asymmetric allylic alkylation, as confirmed by GC-MS .

Q. How do steric and electronic modifications influence the ligand’s performance in enantioselective C–H activation?

  • Answer : Introducing electron-donating groups (e.g., -OMe) on the phenyl ring increases turnover frequency (TOF) by 30% in Pd-catalyzed C–H arylation. Conversely, bulkier substituents (e.g., -CF₃) improve enantioselectivity (up to 95% ee) but reduce TOF due to slower substrate insertion .

Q. What strategies mitigate ligand decomposition during high-temperature reactions?

  • Answer : Decomposition pathways (e.g., P–C bond cleavage) are minimized by using coordinating solvents (DMF or THF) and lower reaction temperatures (<80°C). Adding radical inhibitors (e.g., BHT) extends ligand lifetime by 50% in Ni-catalyzed cross-couplings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

(a) Substituent Effects on the Oxazoline Ring

  • 4-Isopropyl vs. 4-tert-Butyl :
    The tert-butyl variant, (R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphaneyl)phenyl)-4,5-dihydrooxazole (CAS 2757082-51-0), introduces greater steric bulk compared to the isopropyl group. This enhances enantioselectivity in certain catalytic reactions but may reduce reaction rates due to hindered metal coordination .

    • Example : In gold-catalyzed cycloisomerizations, bulkier tert-butyl groups improve selectivity but require higher catalyst loadings .
  • Chloro Substituents: (R)-2-(2-Chloro-6-(diphenylphosphaneyl)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 2757082-52-1) incorporates a chloro group at the ortho position of the phenyl ring.

(b) Backbone Modifications

  • Piperidine-Containing Analog :
    The compound (R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS 2757084-62-9) replaces the phenyl ring with a piperidine moiety. The nitrogen in the piperidine ring enables additional hydrogen bonding or coordination, which can stabilize metal complexes and expand substrate scope in asymmetric catalysis .

  • Ferrocene-Based Ligands: Ligands like (RP)-1-[(R)-α-(Dimethylamino)-2-(diphenylphosphino)benzyl]-2-diphenylphosphinoferrocene (CAS 1003012-96-1) utilize a ferrocene backbone instead of oxazoline. These ligands exhibit distinct electronic tunability and planar chirality, often outperforming oxazoline derivatives in palladium-catalyzed allylic alkylations .

Catalytic Performance

Ligand Metal Compatibility Key Reaction Enantiomeric Excess (ee) Reference
(R)-4-Isopropyl PHOX Au(III), Pd(0), Rh(I) Asymmetric Hydrogenation Up to 95% ee
(R)-4-tert-Butyl PHOX Au(I), Ir(I) Cycloisomerization 85–90% ee
Ferrocene-Based Ligand Pd(II), Ru(II) Allylic Alkylation >99% ee
  • Gold Complexation : The parent (R)-4-isopropyl PHOX ligand forms unstable Au(III) complexes under standard conditions, often leading to ligand oxidation . In contrast, chloro-substituted PHOX ligands (e.g., CAS 2757082-52-1) show improved stability due to electron-withdrawing effects .

Properties

IUPAC Name

diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSAXROROGQEE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370144
Record name (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164858-78-0
Record name (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164858-78-0
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